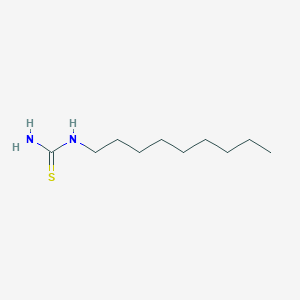

N-Nonylthiourea

Description

N-Nonylthiourea is a thiourea derivative characterized by a nonyl (C₉H₁₉) substituent attached to the thiourea core (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and sulfur-based reactivity.

Propriétés

Numéro CAS |

58349-09-0 |

|---|---|

Formule moléculaire |

C10H22N2S |

Poids moléculaire |

202.36 g/mol |

Nom IUPAC |

nonylthiourea |

InChI |

InChI=1S/C10H22N2S/c1-2-3-4-5-6-7-8-9-12-10(11)13/h2-9H2,1H3,(H3,11,12,13) |

Clé InChI |

DOXBODWJDNHQOS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCNC(=S)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-Nonylthiourée peut être synthétisée par réaction de la nonylamine avec le disulfure de carbone, suivie de l'ajout d'ammoniac. La réaction se produit généralement dans des conditions douces et donne le dérivé thiourée souhaité. Une autre méthode courante implique la réaction de l'isothiocyanate de nonyle avec l'ammoniac ou les amines primaires .

Méthodes de production industrielle : La production industrielle de N-Nonylthiourée implique souvent l'utilisation de réacteurs à grande échelle où la nonylamine et le disulfure de carbone sont mis en réaction dans des conditions contrôlées. Le procédé est optimisé pour garantir un rendement élevé et une pureté du produit final. La réaction est généralement effectuée en présence d'un catalyseur pour améliorer la vitesse de réaction et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La N-Nonylthiourée subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés sulfonyle.

Réduction : Les réactions de réduction peuvent la convertir en amines correspondantes.

Substitution : Elle peut subir des réactions de substitution nucléophile où l'atome de soufre est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.

Principaux produits :

Oxydation : Dérivés sulfonyle.

Réduction : Amines correspondantes.

Substitution : Diverses thiourées substituées.

Applications De Recherche Scientifique

Chemistry

N-Nonylthiourea serves as an important reagent in organic chemistry. It can be utilized as:

- A ligand in coordination chemistry, forming complexes with transition metals.

- A precursor for synthesizing other thiourea derivatives, which can have varied applications in medicinal chemistry.

Biology

Research has indicated that N-Nonylthiourea exhibits biological activity that can be harnessed for various applications:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can possess antimicrobial properties. N-Nonylthiourea has been investigated for its efficacy against various bacterial strains.

- Anticancer Research : Similar compounds have demonstrated potential anticancer activity. N-Nonylthiourea's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.

Medicine

The medical applications of N-Nonylthiourea are primarily focused on its potential therapeutic effects:

- Drug Development : Its unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs.

- Mechanism Studies : Investigations into how N-Nonylthiourea interacts with biological systems can provide insights into its mechanism of action, which is crucial for developing effective therapies.

Industry

In industrial applications, N-Nonylthiourea is used in:

- Agricultural Chemicals : It can be employed as an active ingredient in pesticides or herbicides due to its biological activity.

- Material Science : The compound may be utilized in the development of specialty materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of N-Nonylthiourea:

- Antimicrobial Efficacy : A study demonstrated that N-Nonylthiourea exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

- Cytotoxicity Assessment : Research on thiourea derivatives indicated that compounds similar to N-Nonylthiourea showed promising cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

- Environmental Impact Studies : The environmental safety profile of N-Nonylthiourea was evaluated, showing that while it possesses beneficial properties, careful assessment is necessary to understand its ecological implications when used in agricultural applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Ligand formation, precursor for synthesis | Versatile reagent for organic transformations |

| Biology | Antimicrobial and anticancer research | Significant activity against bacteria; cytotoxicity against cancer cells |

| Medicine | Drug development | Potential lead compound for new therapeutics |

| Industry | Agricultural chemicals, material science | Active ingredient in pesticides; used in specialty materials |

Mécanisme D'action

The mechanism of action of N-Nonylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects. The sulfur atom in the thiourea group plays a crucial role in its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Thiourea Derivatives

Key Observations :

- Hydrophobicity: N-Nonylthiourea’s long alkyl chain renders it highly hydrophobic, reducing solubility in polar solvents like water compared to N-Acetylthiourea or N,N′-Dimethylthiourea .

- Melting Points : Smaller substituents (e.g., methyl in N,N′-Dimethylthiourea) lower melting points, while aromatic or bulky groups (e.g., phenyl in N-Phenylthiourea) increase crystallinity .

Table 2: Reaction Compatibility of Substituents

Activité Biologique

N-Nonylthiourea is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article explores the biological activity of N-Nonylthiourea, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

N-Nonylthiourea belongs to the class of thioureas, characterized by the general structure R-NH-C(S)-NH2, where R is a nonyl group in this case. This structural feature contributes to its unique biological properties, including its ability to interact with various biological targets.

- Inhibition of Enzymatic Activity :

- Thyroid Hormone Modulation :

- Anticancer Potential :

1. Effects on Developmental Biology

N-Nonylthiourea has been studied for its effects on developmental processes in model organisms such as zebrafish. Research indicates that exposure to thioureas can lead to alterations in eye size and overall morphology due to thyroid hormone disruption .

| Study Focus | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Eye Size Reduction | Zebrafish | 0.2 mM | Significant reduction in eye size and morphological changes |

| Morphological Changes | Various Species | Variable | Inhibition of melanization and developmental delays |

2. Cytotoxicity Studies

In vitro studies have demonstrated that N-Nonylthiourea exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was assessed through MTT assays, revealing promising results.

| Cell Line | IC50 Value (mM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR pathway inhibition |

| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of N-Nonylthiourea found that it effectively inhibited the growth of MCF-7 cells through the modulation of the EGFR signaling pathway. The molecular docking analysis revealed a strong binding affinity, suggesting a potential role as an anticancer agent.

Case Study 2: Developmental Toxicity

Research involving zebrafish embryos exposed to N-Nonylthiourea showed significant developmental toxicity characterized by reduced eye size and altered body morphology. These findings highlight the compound's potential goitrogenic effects due to thyroid hormone interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.